molecular formula C16H18N2OS B5816897 N-isopropyl-N'-(4-phenoxyphenyl)thiourea

N-isopropyl-N'-(4-phenoxyphenyl)thiourea

Cat. No.: B5816897
M. Wt: 286.4 g/mol
InChI Key: PSYFOZVQBZZFJT-UHFFFAOYSA-N
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Description

N-Isopropyl-N'-(4-phenoxyphenyl)thiourea is a thiourea derivative characterized by an isopropyl group attached to one nitrogen atom and a 4-phenoxyphenyl group attached to the other. Thioureas are sulfur-containing analogs of urea, where the oxygen atom is replaced by sulfur, conferring distinct electronic and steric properties.

Properties

IUPAC Name

1-(4-phenoxyphenyl)-3-propan-2-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-12(2)17-16(20)18-13-8-10-15(11-9-13)19-14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYFOZVQBZZFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Thiourea derivatives exhibit varied biological and physicochemical properties depending on substituents. Below is a detailed comparison of N-isopropyl-N'-(4-phenoxyphenyl)thiourea with key analogs:

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Compound Name Substituents (R1, R2) Molecular Weight Key Properties/Activities Applications/Studies
This compound R1 = isopropyl; R2 = 4-phenoxyphenyl ~314.4 g/mol* Likely high lipophilicity; potential acaricidal activity Agrochemical candidate (inferred)
Diafenthiuron (1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)thiourea) R1 = tert-butyl; R2 = 2,6-di-isopropyl-4-phenoxyphenyl 408.6 g/mol Acaricidal activity; inhibits mitochondrial ATP synthesis Commercial insecticide/acaricide
N-Isopropyl-N′-phenylthiourea R1 = isopropyl; R2 = phenyl 195.3 g/mol Moderate anti-amoebic activity Protozoan parasite studies
N-(4-Hydroxyphenyl)thiourea R1 = H; R2 = 4-hydroxyphenyl 168.2 g/mol Enhanced hydrophilicity; metal chelation Analytical chemistry
N-(2,2-Dimethylpropyl)-N'-phenylthiourea R1 = neopentyl; R2 = phenyl 222.3 g/mol High logP (lipophilicity); structural rigidity Material science
N-Benzoyl-N'-phenylthiourea R1 = benzoyl; R2 = phenyl 257.3 g/mol EGFR inhibition; anticancer activity Oncology research

*Estimated based on molecular formula C₁₆H₁₈N₂OS.

Physicochemical and Structural Insights

  • Hydrogen Bonding : The thiourea core (–NH–C(=S)–NH–) enables hydrogen bonding, critical for interactions with biological targets. N-(4-Hydroxyphenyl)thiourea forms additional hydrogen bonds via its hydroxyl group, aiding in crystal packing and metal complexation .
  • Catalytic Properties: Aryl ester thioureas (e.g., compound 10 in ) exhibit catalytic activity in organic reactions. The target compound’s 4-phenoxyphenyl group may similarly stabilize transition states through π-π interactions .

Q & A

Q. How are degradation pathways studied under environmental conditions (e.g., photolysis, hydrolysis)?

  • Methodological Answer: Photostability is tested using xenon-arc lamps (mimicking sunlight) with LC-MS monitoring. Hydrolytic pathways are analyzed at varying pH (3–9) and temperatures (25–50°C). Isotope ratio MS (IRMS) tracks ¹³C-labeled compounds in simulated ecosystems .

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